molecular formula C20H24O2 B14410712 4-Phenylbutan-2-yl 4-phenylbutanoate CAS No. 87228-45-3

4-Phenylbutan-2-yl 4-phenylbutanoate

Cat. No.: B14410712
CAS No.: 87228-45-3
M. Wt: 296.4 g/mol
InChI Key: AEDIKIWAWYSOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbutan-2-yl 4-phenylbutanoate is an organic compound characterized by the presence of two phenyl groups attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutan-2-yl 4-phenylbutanoate typically involves esterification reactions. One common method is the reaction of 4-phenylbutanoic acid with 4-phenylbutan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutan-2-yl 4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutanone.

    Reduction: Formation of 4-phenylbutan-2-ol.

    Substitution: Formation of substituted phenylbutanoates.

Scientific Research Applications

4-Phenylbutan-2-yl 4-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylbutan-2-yl 4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active phenylbutanoic acid derivatives, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Ethyl 4-phenylbutanoate: Similar ester structure but with an ethyl group instead of a phenylbutan-2-yl group.

    Methyl 4-phenylbutanoate: Another ester with a methyl group.

    4-Phenylbutanoic acid: The parent acid of the ester.

Uniqueness: 4-Phenylbutan-2-yl 4-phenylbutanoate is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

87228-45-3

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-phenylbutan-2-yl 4-phenylbutanoate

InChI

InChI=1S/C20H24O2/c1-17(15-16-19-11-6-3-7-12-19)22-20(21)14-8-13-18-9-4-2-5-10-18/h2-7,9-12,17H,8,13-16H2,1H3

InChI Key

AEDIKIWAWYSOHC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.